1-(4-Methylquinolin-2-yl)propan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(4-methylquinolin-2-yl)propan-2-one |
InChI |
InChI=1S/C13H13NO/c1-9-7-11(8-10(2)15)14-13-6-4-3-5-12(9)13/h3-7H,8H2,1-2H3 |
InChI Key |
UOCWHLYRIUJJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)CC(=O)C |
Origin of Product |
United States |
The Enduring Significance of the Quinoline Scaffold in Chemical Sciences
The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of profound importance in the chemical sciences. Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its status as a "privileged scaffold." This term reflects the recurring presence of the quinoline core in molecules exhibiting significant biological activity.
The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse library of derivatives with a wide spectrum of properties. This has made it a focal point in medicinal chemistry for the development of therapeutic agents. Many quinoline-based compounds have been investigated for and have shown potential in a range of applications, including as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. Beyond its medicinal applications, the quinoline scaffold is also integral to the development of dyes, solvents, and catalysts. The ongoing exploration of novel synthetic methodologies to access functionalized quinolines continues to be a vibrant area of research, ensuring the continued relevance of this remarkable heterocycle.
An Overview of Ketone Substituted 4 Methylquinoline Derivatives in Academic Inquiry
Conventional Synthetic Approaches to Quinoline and its Derivatives
Traditional methods for quinoline synthesis have been the bedrock of heterocyclic chemistry, with many named reactions still widely used today. tandfonline.comiipseries.org These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.
Friedländer Condensation Reactions and Mechanistic Considerations
The Friedländer synthesis is a prominent method for preparing quinolines, involving the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. pharmaguideline.comwikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgorganic-chemistry.org
Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants to form an aldol adduct, which then undergoes dehydration and subsequent cyclization through imine formation to yield the quinoline. wikipedia.orgcdnsciencepub.com The second proposed mechanism begins with the formation of a Schiff base, followed by an intramolecular aldol-type condensation and dehydration. wikipedia.org Detailed mechanistic studies suggest that under common reaction conditions, the initial slow step is the intermolecular aldol condensation, followed by rapid cyclization and dehydration. cdnsciencepub.comcdnsciencepub.com The regioselectivity of the reaction with unsymmetrical ketones generally favors the product derived from the thermodynamic enolate. cdnsciencepub.com
Application of Classical Named Reactions for Quinoline Ring Formation
A variety of classical named reactions provide versatile routes to the quinoline core structure. These reactions, developed in the late 19th and early 20th centuries, each offer unique advantages in terms of starting materials and substituent patterns on the resulting quinoline ring. iipseries.orgjptcp.com
| Reaction Name | Reactants | Key Features |
| Skraup Synthesis | Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). pharmaguideline.comwikipedia.org | A classic and often vigorous reaction that produces quinoline itself or substituted derivatives from substituted anilines. wikipedia.orgwordpress.com The reaction proceeds via the dehydration of glycerol to acrolein, followed by addition of aniline, cyclization, and oxidation. wordpress.comnumberanalytics.com |
| Doebner-von Miller Reaction | Aniline and an α,β-unsaturated carbonyl compound. wikipedia.orgslideshare.net | A modification of the Skraup synthesis, this reaction is also known as the Skraup-Doebner-von Miller quinoline synthesis. wikipedia.orgacs.org It allows for the synthesis of a wider range of substituted quinolines. iipseries.orgslideshare.net |
| Conrad-Limpach Synthesis | Anilines and β-ketoesters. wikipedia.orgsynarchive.com | This reaction leads to the formation of 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones). wikipedia.orgquimicaorganica.org The reaction conditions can be controlled to favor either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product, Knorr variation). wikipedia.org |
| Combes Quinoline Synthesis | Anilines and β-diketones. drugfuture.comwikipedia.org | This method is used to prepare 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an intermediate Schiff base. drugfuture.comwikipedia.org |
| Pfitzinger Reaction | Isatin and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net | This reaction provides a route to quinoline-4-carboxylic acids. wikipedia.org A variation, the Halberkann variant, uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org |
| Gould-Jacobs Reaction | Aniline and an alkoxymethylenemalonic ester. wikipedia.orgmdpi.com | This reaction proceeds through condensation, cyclization, saponification, and decarboxylation to yield 4-hydroxyquinolines. wikipedia.orgmdpi.com It is a valuable method for synthesizing various quinoline derivatives, including those with pharmaceutical applications. mdpi.comwikipedia.org |
These classical methods, while foundational, often require harsh reaction conditions, such as high temperatures and strong acids, and can sometimes result in low yields and the formation of byproducts. tandfonline.comnih.gov
Modern and Sustainable Approaches in Quinoline Synthesis
In response to the limitations of classical methods and the growing emphasis on green chemistry, modern synthetic approaches have been developed to improve the efficiency, safety, and environmental impact of quinoline synthesis. tandfonline.comresearchgate.net
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages for the preparation of quinolines. nih.govbenthamdirect.com This technique can dramatically reduce reaction times, improve yields, and enhance the purity of the final products. tandfonline.comacs.org
Microwave-assisted protocols have been successfully applied to various named reactions for quinoline synthesis, including the Friedländer, Gould-Jacobs, and Pfitzinger reactions. tandfonline.comablelab.eulew.ro For instance, the microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst can produce quinolines in excellent yields within minutes. nih.gov Similarly, the Gould-Jacobs reaction can be significantly accelerated and yields improved by using microwave heating. ablelab.euresearchgate.net The use of microwave irradiation often allows for solvent-free conditions or the use of greener solvents, further contributing to the sustainability of the synthesis. benthamdirect.comacs.org
Ultrasound-Assisted Synthetic Methodologies
Ultrasound-assisted synthesis is another green chemistry technique that has been effectively employed for the synthesis of quinoline derivatives. rsc.orgnih.gov The application of ultrasonic waves can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which improves mass transfer and homogenization of the reaction mixture. nih.govrsc.org
Ultrasound has been used to facilitate various steps in quinoline synthesis, such as the N-alkylation of imidazole (B134444) rings in the preparation of hybrid quinoline-imidazole compounds, resulting in significantly shorter reaction times and increased yields compared to conventional heating. rsc.orgnih.govrsc.org This method provides a milder and more energy-efficient alternative to traditional thermal methods. nih.govnih.gov
Solvent-Free and Green Solvent Methodologies
The development of solvent-free and green solvent-based synthetic methods for quinolines aligns with the principles of sustainable chemistry by minimizing waste and the use of hazardous substances. tandfonline.comresearchgate.net
Solvent-Free Reactions:
Conducting reactions without a solvent, often under microwave irradiation or with the use of solid catalysts, can lead to cleaner and more efficient processes. acs.org For example, the Friedländer synthesis of polysubstituted quinolines has been achieved under solvent-free conditions using catalysts like p-toluenesulfonic acid or molecular iodine. organic-chemistry.org
Green Solvents:
When a solvent is necessary, the use of environmentally benign options such as water, ethanol (B145695), or supercritical CO2 is highly desirable. tandfonline.comiipseries.org Water, in particular, has been utilized as a solvent for the synthesis of quinoline derivatives, sometimes in conjunction with catalysts like sulfuric acid or tin(II) chloride dihydrate under ultrasound irradiation. iipseries.orgnih.gov Ethanol is another green solvent that has been employed in various quinoline syntheses. researchgate.net These green solvent approaches offer significant environmental benefits over traditional methods that rely on volatile and often toxic organic solvents. nih.govresearchgate.net
Catalytic Synthesis Strategies
The synthesis of the quinoline core, a critical component of this compound, has been significantly advanced through various catalytic methods. These strategies offer improvements in efficiency, selectivity, and environmental impact over classical synthetic routes like the Skraup, Combes, or Friedländer syntheses. researchgate.net
Heterogeneous and Recyclable Catalysis (e.g., Solid Acid Catalysts, Ionic Liquids, Nanoparticles)
Heterogeneous catalysis represents a significant step forward in the sustainable synthesis of quinoline derivatives, primarily due to the ease of catalyst recovery and recycling. researchgate.net Nanoparticle-based catalysts have shown particular promise. For instance, a magnetic nanocatalyst, Fe3O4@SiO2-Ag, has been effectively used in the three-component synthesis of quinoline derivatives. nanomaterchem.com This system demonstrates high efficiency under mild conditions and can be successfully recycled multiple times with only a slight decrease in activity. nanomaterchem.com The use of nanocatalysts, including those based on metals like Fe, Cu, Zn, Ni, and Co, offers a green and efficient alternative for quinoline synthesis, often proceeding through one-pot protocols. acs.orgnih.gov
In the realm of metal-free heterogeneous catalysis, Brønsted acid-functionalized graphitic carbon nitride (g-C3N4) has emerged as a potent catalyst for the Friedländer synthesis of quinolines. nih.govresearchgate.net This catalyst, featuring -SO3H groups, provides high surface acidity, which significantly accelerates quinoline formation under mild, solvent-free conditions and demonstrates excellent recyclability. nih.govresearchgate.net The efficiency of such solid acid catalysts underscores the move towards more environmentally benign synthetic processes. nih.gov
Table 1: Examples of Heterogeneous Catalysts in Quinoline Synthesis
| Catalyst | Reaction Type | Key Advantages | Relevant Findings |
|---|---|---|---|
| Fe3O4@SiO2-Ag Nanoparticles | Three-component coupling | Heterogeneous, recyclable, mild conditions | Catalyst recyclable for six consecutive runs with minimal activity loss. nanomaterchem.com |
| g-C3N4-CO-(CH2)3-SO3H | Friedländer Synthesis | Metal-free, high surface acidity, recyclable | High quinoline yields under solvent-free conditions at 100 °C. nih.govresearchgate.net |
Organocatalysis (e.g., N-Heterocyclic Carbenes, Formic Acid)
Organocatalysis, utilizing small organic molecules as catalysts, has become a powerful tool in organic synthesis, offering a metal-free alternative. youtube.com N-Heterocyclic carbenes (NHCs) have gained significant attention in this area. chemistryviews.org The catalytic cycle of NHCs typically begins with the deprotonation of an azolium salt precursor to form the active nucleophilic carbene. nih.gov This carbene can then react with an electrophile, such as an aldehyde, to initiate a variety of transformations. youtube.comnih.gov
Specifically for quinoline synthesis, NHC-catalyzed reactions have been developed to access dihydroquinoline scaffolds from α-bromoenals and 2-aminoaldehydes. researchgate.net While direct synthesis of this compound using NHCs is not prominently documented, the principles of NHC catalysis are applicable. For example, the generation of an α,β-unsaturated acyl azolium intermediate from an enal could be intercepted by an appropriately substituted aniline derivative to construct the quinoline ring system. youtube.comresearchgate.net Other organocatalysts, such as L-proline, have also been explored for the multicomponent synthesis of fused heterocyclic systems related to quinolines. nih.gov
Metal-Catalyzed Transformations
Transition-metal catalysis holds a dominant position in the synthesis of complex quinoline-based heterocycles. ias.ac.in These methods often involve the construction of C-N and C-C bonds through various mechanisms, including C-H activation and cross-coupling reactions. ias.ac.in A range of metals, including copper, nickel, palladium, rhodium, and ruthenium, have been employed. researchgate.netias.ac.in
Copper-catalyzed methodologies are particularly prevalent, offering efficient pathways for synthesizing substituted quinolines. organic-chemistry.org One such strategy involves the reaction of anilines and aldehydes, proceeding through C-H functionalization with molecular oxygen as a convenient and economical oxidant. ias.ac.in Nickel-catalyzed approaches have also been developed, for instance, in the cyclization of 2-iodoanilines with alkynyl aryl ketones to yield 2,4-disubstituted quinolines. organic-chemistry.org Furthermore, domino reactions catalyzed by palladium, such as the coupling of benzimidoyl chlorides with 1,6-enynes, provide rapid access to the quinoline core from readily available materials. ias.ac.inorganic-chemistry.org These metal-catalyzed transformations are valued for their efficiency and broad substrate scope, enabling the synthesis of a diverse library of quinoline derivatives. researchgate.net
Retrosynthetic Analysis and Strategic Pathway Design for this compound
Retrosynthetic analysis is a foundational strategy for devising a synthetic plan, which involves mentally deconstructing a target molecule into simpler, commercially available precursors. amazonaws.comresearchgate.net For this compound, the key disconnections involve breaking the bonds that form the quinoline ring.
A primary retrosynthetic approach identifies the quinoline core as the central structural motif. The most common and effective methods for constructing this core are the Friedländer condensation and the Combes synthesis.
Pathway A: Friedländer-type Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.org For the target molecule, this translates to a disconnection across the C2-C3 and N1-C8a bonds of the quinoline ring.
Disconnection: Breaking the bonds between the quinoline ring and the propanone side chain is not the primary ring-forming disconnection. The key disconnection is within the quinoline ring itself. Following the Friedländer logic, we disconnect the N-C2 and C4-C4a bonds.
Synthons: This leads to a 2-aminoaryl ketone synthon and an enolate synthon from a β-dicarbonyl compound.
Synthetic Equivalents: A logical precursor would be 2-amino-4'-methylacetophenone reacting with acetoacetaldehyde or a synthetic equivalent. A more practical and analogous approach, based on the synthesis of a similar compound, 1-(4-phenylquinolin-2-yl)propan-1-one, involves the reaction of 2-aminobenzophenone with a diketone. acs.org Thus, a plausible synthesis for our target could involve the reaction of 2-amino-4'-methylacetophenone with a suitable 1,3-dicarbonyl compound.
Pathway B: Combes-type Synthesis
The Combes synthesis provides an alternative route, involving the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.org
Disconnection: This approach disconnects the N-C8a and C4-C4a bonds of the quinoline ring.
Synthons: This leads to an aniline synthon and a β-diketone synthon.
Synthetic Equivalents: For this compound, the logical precursors are p-toluidine (4-methylaniline) and acetylacetone (pentane-2,4-dione). The reaction would proceed through an enamine intermediate, which then undergoes cyclization and dehydration under acidic conditions to form the 4-methylquinoline (B147181) ring, with the remaining acetyl group at the 2-position.
This retrosynthetic analysis highlights two strategic and well-established pathways for the synthesis of the target molecule, relying on readily accessible starting materials.
Figure 1: Retrosynthetic Pathways for this compound
Synthesis of Quinoline-Based Metal Complexes
The quinoline scaffold, particularly with its nitrogen atom, is an excellent ligand for coordinating with metal ions. researchgate.netnih.gov The presence of the propan-2-one side chain in this compound provides an additional coordination site (the carbonyl oxygen), allowing it to act as a bidentate ligand. The synthesis of metal complexes from quinoline derivatives is a burgeoning field, driven by their potential applications in catalysis and medicinal chemistry. nih.gov
The general procedure for synthesizing these complexes involves reacting the quinoline-based ligand with a metal salt in a suitable solvent. For example, Schiff's bases derived from amino-quinolines readily form complexes with various bivalent metals like Cu(II), Co(II), Ni(II), and Zn(II). bepls.com The reaction typically involves dissolving the ligand and the metal salt (e.g., metal(II) chloride) in a solvent like methanol (B129727) or ethanol and refluxing the mixture. bepls.com The pH may be adjusted to facilitate the complexation. bepls.com
Similarly, quinoline-based ligands have been used to synthesize platinum-antimony complexes and complexes with other transition metals like manganese. researchgate.netacs.org The ability of the nitrogen atom in the quinoline ring to coordinate with metal orbitals is a key feature in the formation of these stable complexes. researchgate.net Research has shown that the biological activity of quinoline compounds can be enhanced upon coordination with metal ions. nih.gov
Table 2: Examples of Metals Used in Quinoline-Based Complexes
| Metal Ion | Ligand Type | Synthetic Method | Reference |
|---|---|---|---|
| Pt(II) | Tri(8-quinolinyl)stibane | Reaction of ligand with PtCl2 | acs.org |
| Cu(II), Zn(II), Mn(II) | 5-chloro-2-N-(2-quinolylmethylene)aminophenol | Reaction of ligand with metal salts | researchgate.net |
Reaction Mechanisms and Chemical Reactivity of 1 4 Methylquinolin 2 Yl Propan 2 One and Quinoline Ketone Systems
Fundamental Reaction Pathways and Transformations
Condensation and Cyclization Mechanisms in Quinoline (B57606) Formation
The synthesis of the quinoline framework, the structural backbone of 1-(4-methylquinolin-2-yl)propan-2-one, is often achieved through elegant condensation and cyclization strategies. Two classic and illustrative examples are the Doebner-Miller and Combes reactions.
The Doebner-Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net The reaction is typically catalyzed by strong acids, such as Lewis acids like tin tetrachloride or Brønsted acids like p-toluenesulfonic acid. wikipedia.org A proposed mechanism involves the initial conjugate addition of the aniline (B41778) to the α,β-unsaturated carbonyl compound. This is followed by a fragmentation-recombination process, leading to a conjugated imine which then undergoes another nucleophilic attack by a second aniline molecule. Subsequent cyclization and aromatization yield the final quinoline product. wikipedia.orgresearchgate.netnih.gov
Another powerful tool for quinoline synthesis is the Combes quinoline synthesis , which involves the reaction of anilines with β-diketones under acidic conditions. wikipedia.orgslideshare.netwikiwand.com The mechanism proceeds through several key steps:
Condensation: The aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate. wikipedia.orgyoutube.com
Cyclization: This is often the rate-determining step. The enamine undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring. wikipedia.orgwikiwand.com
Dehydration: The resulting intermediate readily dehydrates to form the stable, aromatic quinoline ring system. wikipedia.org
The Combes synthesis is particularly useful for preparing 2,4-substituted quinolines, and the substitution pattern of the final product is dictated by the specific aniline and β-diketone used. wikipedia.orgwikiwand.com
Oxidative and Reductive Processes Affecting the Quinoline and Propanone Moieties
The quinoline nucleus and the propanone side chain of this compound exhibit distinct behaviors under oxidative and reductive conditions. The quinoline ring is generally stable towards oxidation, although harsh conditions can lead to the cleavage of the benzene (B151609) ring to form a dicarboxylic acid derivative. youtube.comgcwgandhinagar.com More commonly, the methyl group at the 4-position can be selectively oxidized.
The propanone moiety, however, is more susceptible to these transformations. The ketone can be reduced to the corresponding secondary alcohol, 1-(4-methylquinolin-2-yl)propan-2-ol, using reducing agents like sodium borohydride. Conversely, oxidation of the propanone side chain can be more complex and may result in cleavage of the carbon-carbon bond adjacent to the carbonyl group.
Mild reduction of the quinoline ring itself, for instance with tin and hydrochloric acid, can lead to the formation of 1,2,3,4-tetrahydroquinoline (B108954). uop.edu.pk More vigorous reduction using a platinum catalyst can result in the complete saturation of both rings, yielding decahydroquinoline. uop.edu.pk
Electrophilic and Nucleophilic Attack Sites on the Quinoline Ring and Side Chain
The electronic properties of the quinoline ring system govern its reactivity towards electrophiles and nucleophiles. The nitrogen atom, being electronegative, deactivates the pyridine (B92270) part of the ring towards electrophilic attack. Consequently, electrophilic substitution reactions, such as nitration, preferentially occur on the benzene ring at positions 5 and 8. gcwgandhinagar.comuop.edu.pkresearchgate.netyoutube.comreddit.com
In contrast, the pyridine ring is activated towards nucleophilic attack, particularly at positions 2 and 4. gcwgandhinagar.comresearchgate.netyoutube.comiust.ac.ir In the case of this compound, the propanone substituent at position 2 influences this reactivity. Nucleophilic attack at position 2 is generally favored over position 4. quora.com
The propanone side chain itself offers additional reactive sites. The carbonyl carbon is an electrophilic center, susceptible to attack by various nucleophiles. The α-protons on the methyl and methylene (B1212753) groups adjacent to the carbonyl are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then participate in a variety of reactions with electrophiles.
Theoretical Investigations of Chemical Reactivity
Computational chemistry offers profound insights into the reactivity of complex molecules like this compound, allowing for the prediction and elucidation of reaction pathways and reactive sites.
Transition State Theory Applications in Reaction Pathway Elucidation
Transition state theory (TST) is a cornerstone of chemical kinetics that provides a framework for understanding reaction rates. umn.eduwikipedia.org It postulates that a reaction proceeds through a high-energy transition state, and the rate of the reaction is related to the concentration of this activated complex. wikipedia.org By computationally modeling the potential energy surface of a reaction, the structure and energy of the transition state can be determined.
For reactions involving quinoline ketones, TST can be employed to:
Elucidate the detailed mechanism of formation, such as in the Combes or Doebner-Miller syntheses.
Predict the most favorable reaction pathway among several possibilities.
Understand the factors that influence the reaction rate, such as substituent effects.
For example, theoretical studies on the oxidation of quinoline have used density functional theory (DFT) to model the transition state structure, providing insights into the reaction mechanism. nih.govd-nb.info
Conceptual Density Functional Theory (CDFT) Descriptors
Conceptual Density Functional Theory (CDFT) provides a powerful set of tools for quantifying and predicting chemical reactivity based on the molecule's electron density. mdpi.comresearchgate.net Various "reactivity descriptors" can be calculated to understand the behavior of a molecule in a chemical reaction. nih.gov
Key CDFT descriptors include:
| Descriptor | Symbol | Description |
| Chemical Potential | μ | Represents the escaping tendency of electrons from a system. It is the negative of electronegativity. |
| Global Hardness | η | Measures the resistance of a molecule to change its electron distribution. Harder molecules are generally less reactive. |
| Global Softness | S | The reciprocal of global hardness, indicating the ease of electron transfer. Softer molecules are more reactive. |
| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons, acting as an electrophile. |
| Fukui Functions | f(r) | Identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. nih.gov |
| Dual Descriptor | Δf(r) | A descriptor that can distinguish between nucleophilic and electrophilic sites in a molecule. nih.gov |
These descriptors have been successfully applied to study the reactivity of various quinoline derivatives. nih.govscirp.org For this compound, CDFT calculations would provide a quantitative map of its reactivity, pinpointing the most likely sites for electrophilic and nucleophilic attack, in agreement with the qualitative predictions discussed earlier.
Global Reactivity Descriptors
Key global reactivity descriptors include:
Electronic Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as the negative of electronegativity (χ) and is approximated by the average of the HOMO and LUMO energies. A higher chemical potential suggests a greater tendency to donate electrons. The electronic chemical potential is defined as: μ = - (I+A)/2 where I is the ionization potential and A is the electron affinity. arxiv.org
Chemical Hardness (η): This property measures the resistance of a molecule to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small gap and is more reactive. nih.gov It is calculated as: η = (I-A)/2 arxiv.org
Chemical Softness (S): The reciprocal of chemical hardness, softness is a measure of a molecule's polarizability and its readiness to react. nih.gov
Electrophilicity Index (ω): Introduced by Parr, this index quantifies the ability of a molecule to accept electrons. arxiv.org It is a valuable descriptor for classifying the global electrophilic nature of a compound. arxiv.org The formula for the electrophilicity index is: ω = μ²/2η arxiv.org
Nucleophilicity Index (Nu): While various definitions exist, one common approach defines nucleophilicity as the negative of the ionization potential. It indicates the electron-donating capability of a molecule.
Studies on related quinoline derivatives, such as 1-(4-phenylquinolin-2-yl)propan-1-one, have utilized these descriptors to understand their reactivity. acs.org For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory can provide the necessary HOMO and LUMO energies to calculate these global reactivity descriptors. acs.orgresearchgate.net
Table 1: Illustrative Global Reactivity Descriptors for a Quinoline Ketone System *
| Descriptor | Formula | Significance |
| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron donating tendency |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | S = 1 / η | Polarizability and reactivity |
| Electrophilicity Index (ω) | ω = μ² / 2η | Electron accepting ability |
| Nucleophilicity Index (Nu) | Nu = -I | Electron donating ability |
Note: The actual values for this compound would require specific computational calculations.
Local Reactivity Descriptors
Fukui Functions (f(r)): The Fukui function is a key local descriptor that indicates the change in electron density at a particular point in a molecule when the total number of electrons is changed. arxiv.org It helps identify sites susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack.
Parr Functions: These functions provide an alternative and sometimes more intuitive way to analyze local reactivity, particularly for predicting sites for electrophilic and nucleophilic attack.
Dual Descriptors (Δf(r)): The dual descriptor, which is the difference between the Fukui functions for nucleophilic and electrophilic attack, is a powerful tool for unambiguously identifying sites for either type of attack. A positive value of the dual descriptor indicates a site prone to nucleophilic attack, while a negative value points to a site susceptible to electrophilic attack.
Computational studies on various organic molecules, including those with structures comparable to quinoline ketones, have demonstrated the utility of these local descriptors in predicting reaction sites. chemrxiv.orgchemrxiv.org For quinoline systems, these descriptors can identify the most reactive carbon and nitrogen atoms in the ring system and the carbonyl group.
Table 2: Interpreting Local Reactivity Descriptors
| Descriptor | Interpretation for Site Reactivity |
| Fukui Function for Nucleophilic Attack (f+(r)) | High value indicates a good site for nucleophilic attack. |
| Fukui Function for Electrophilic Attack (f-(r)) | High value indicates a good site for electrophilic attack. |
| Dual Descriptor (Δf(r)) | Δf(r) > 0: Site is electrophilic (prone to nucleophilic attack). Δf(r) < 0: Site is nucleophilic (prone to electrophilic attack). |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It provides a clear picture of the charge distribution and is an excellent guide for predicting how a molecule will interact with other charged species. uni-muenchen.de
Regions of Negative Potential (Red/Yellow): These areas are rich in electrons and are attractive to electrophiles (positive charges). In a quinoline ketone like this compound, these regions would likely be centered around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, indicating their susceptibility to electrophilic attack.
Regions of Positive Potential (Blue): These areas are electron-deficient and are attractive to nucleophiles (negative charges). These regions are typically found around hydrogen atoms, particularly those attached to electronegative atoms.
Neutral Regions (Green): These areas have a relatively balanced charge distribution.
MEP analysis is a standard computational technique used to investigate the reactivity of a wide range of molecules, including heterocyclic compounds like quinolines. uni-muenchen.denumberanalytics.com For 1-(4-phenylquinolin-2-yl)propan-1-one, MEP analysis has been used to identify chemically active sites that contribute to its reactivity. acs.orgnih.gov The MEP provides a three-dimensional representation of reactivity, complementing the numerical data from local reactivity descriptors. uni-muenchen.de
Protonation Tendencies and their Influence on Reactivity
The basicity of the quinoline nitrogen and the carbonyl oxygen means that these sites can be protonated under acidic conditions. Protonation can significantly alter the electronic structure and, consequently, the reactivity of the molecule.
Protonation of the Carbonyl Oxygen: Protonation of the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic and thus more prone to attack by nucleophiles. This is a key step in many acid-catalyzed reactions involving ketones.
Theoretical studies on quinolone systems have shown that the oxygen site of the carbonyl group is often the most favored site for protonation in the gas phase. researchgate.net The proton affinity, which is the negative of the enthalpy change for the protonation reaction, can be calculated to determine the most likely site of protonation. researchgate.net Understanding these protonation tendencies is crucial for predicting reaction mechanisms in acidic media. For example, in the synthesis of quinolines, protonation and subsequent dehydration are often key steps. nih.gov Furthermore, enantioselective protonation of enamine intermediates derived from quinolines is a strategy for creating chiral tetrahydroquinolines. nih.gov
Derivatization and Structural Modification Strategies of 1 4 Methylquinolin 2 Yl Propan 2 One
Functionalization of the Quinoline (B57606) Nucleus at Various Positions
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, and methods for its selective functionalization are well-established. mdpi.comnih.gov For 1-(4-Methylquinolin-2-yl)propan-2-one, the existing substituents—a methyl group at C4 and the propan-2-one group at C2—influence the regioselectivity of further reactions.
Transition metal-catalyzed C-H activation is a primary strategy for introducing new functional groups onto the quinoline core with high precision. mdpi.comnih.gov Depending on the directing group and catalyst system employed, functionalization can be guided to nearly any position on the ring.
C2 and C8 Functionalization: By first converting the quinoline to its N-oxide, the C2 and C8 positions become activated for functionalization. chemrxiv.org For instance, palladium-catalyzed C-H activation enables the introduction of aryl or alkyl groups at the C2 position. mdpi.com Similarly, rhodium catalysts can direct alkylation or amidation to the C8 position. chemrxiv.org While the C2 position is already substituted in the target molecule, these methods are relevant for creating analogues with different C2 substituents during the primary synthesis. Functionalization at the C8 position of the carbocyclic ring remains a viable strategy for derivatization. researchgate.net
C3 and C5 Functionalization: The C3 position can be functionalized through various coupling reactions. For example, after initial modifications, a Fries rearrangement can install a carboxamide at C3, which also releases the carbonyl group of a 4-quinolone tautomer. chemrxiv.org This newly formed carbonyl can then act as a directing group for subsequent C-H functionalization at the C5 position. chemrxiv.org
C6 Functionalization: Direct perfluoroalkylation of quinolines, including 4-methylquinoline (B147181), has been shown to yield mixtures of C6 and C8 isomers, providing a route to introduce fluorine-containing moieties. nih.gov
These strategies allow for the programmed and sequential decoration of the quinoline scaffold, enabling the creation of a diverse library of compounds derived from the parent molecule.
Modification of the Propan-2-one Side Chain and Related Ketone Moieties
The propan-2-one side chain offers rich chemistry, primarily involving the carbonyl group and the adjacent active methylene (B1212753) (CH₂) group.
The carbonyl group can undergo a range of standard ketone reactions:
Reduction: The ketone can be reduced to a secondary alcohol, 1-(4-Methylquinolin-2-yl)propan-2-ol, using reducing agents like sodium borohydride. This transformation is significant as the resulting alcohol may have different biological properties and coordination abilities.
Condensation Reactions: The ketone can react with hydrazines to form hydrazones or with hydroxylamine (B1172632) to form oximes. These derivatives can be valuable intermediates for synthesizing more complex heterocyclic systems. For example, reacting a related quinoline acid hydrazide with phenyl isothiocyanate yields a thiosemicarbazide (B42300) derivative, which can be cyclized into triazole or thiadiazole rings. researchgate.net
The active methylene group (the CH₂ adjacent to the carbonyl) is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile for various carbon-carbon bond-forming reactions:
Aldol (B89426) Condensation: The enolate can react with aldehydes or ketones to form β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones.
Alkylation: The enolate can be alkylated with alkyl halides to introduce new substituents on the side chain.
Condensation with other heterocycles: The active methylene group can participate in condensation reactions to build larger, more complex molecules. For instance, the methylene group of related quinoline derivatives can be condensed with other heterocyclic systems, such as dihydroquinoxalinones, to create novel AIE-active compounds (Aggregation-Induced Emission). rsc.org
The following table summarizes key derivatization reactions for the propan-2-one side chain.
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | General Ketone Chemistry |
| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone | researchgate.net |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | General Ketone Chemistry |
| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy Ketone | General Enolate Chemistry |
| Knoevenagel-type Condensation | Active Methylene Compounds | Substituted Alkene | rsc.org |
Preparation of Related Dihydroquinoline and Other Heterocyclic Analogues
Modification of the quinoline ring's saturation level can significantly impact its three-dimensional structure and properties. The aromatic quinoline ring of this compound can be reduced to form dihydroquinoline or tetrahydroquinoline analogues.
1,2-Dihydroquinolines: Selective reduction of the pyridine (B92270) part of the quinoline ring yields 1-(4-Methyl-1,2-dihydroquinolin-2-yl)propan-2-one. Various catalytic systems, including those based on cobalt or iron, can achieve this transformation under mild conditions. organic-chemistry.org
1,2,3,4-Tetrahydroquinolines: More extensive reduction can saturate the entire pyridine ring, leading to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative.
Dihydroquinolinones: While not a direct modification of the title compound, related dihydroquinolin-2(1H)-ones are synthesized through methods like the intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides or the reduction of quinolin-2(1H)-ones. organic-chemistry.org These methods highlight synthetic pathways to related scaffolds.
Furthermore, the core structure can be used as a building block for other heterocyclic systems. For example, the propan-2-one side chain can be elaborated and then cyclized. Reactions involving the active methylene group can lead to the formation of fused heterocyclic systems, such as pyrazoles or isoxazoles, attached to the quinoline ring. researchgate.net
Ligand Design and Complexation Strategies for Metal Ions
The structure of this compound is exceptionally well-suited for acting as a chelating ligand for metal ions. It contains a hard ketone oxygen atom and a borderline quinoline nitrogen atom, making it a classic bidentate N,O-donor ligand. jchemlett.comresearchgate.net This chelating ability is analogous to that of well-studied Schiff bases and β-ketoimines. researchgate.netmdpi.com
The molecule can coordinate to a central metal ion, forming a stable five- or six-membered chelate ring. The coordination sphere can be completed by other ligands or solvent molecules. A wide range of transition metals and main group elements can form complexes with such ligands. researchgate.netmdpi.com
Key features of its ligand design include:
Bidentate Chelation: The primary coordination mode involves the quinoline nitrogen and the carbonyl oxygen, forming a stable complex. jchemlett.com
Tunability: The functionalization strategies discussed in sections 4.1 and 4.2 allow for the fine-tuning of the ligand's electronic and steric properties. For example, adding electron-donating or -withdrawing groups to the quinoline ring can modulate the electron density on the nitrogen atom, affecting the stability and reactivity of the resulting metal complex.
Versatility: This ligand scaffold can coordinate to a variety of metal ions, including Cu(II), Ni(II), Co(II), Zn(II), and Cd(II), to form complexes with diverse geometries, such as octahedral or square planar. mdpi.comnih.gov
The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand. nih.gov The following table presents representative metal ions that are known to form stable complexes with similar quinoline-based N,O-donor ligands.
| Metal Ion | Typical Coordination Geometry | Potential Complex Example | Reference |
|---|---|---|---|
| Copper(II) | Square Planar / Distorted Octahedral | [Cu(L)₂Cl₂] | mdpi.com |
| Nickel(II) | Octahedral | [Ni(L)₂(H₂O)₂]Cl₂ | mdpi.com |
| Cobalt(II) | Octahedral | [Co(L)₂Cl₂] | mdpi.com |
| Zinc(II) | Tetrahedral | [Zn(L)Cl₂] | nih.gov |
| Cadmium(II) | Octahedral | [Cd(L)₂Cl₂] | nih.gov |
| Palladium(II) | Square Planar | [Pd(L)₂(OAc)₂] | researchgate.net |
Computational Chemistry and Theoretical Studies on 1 4 Methylquinolin 2 Yl Propan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(4-Methylquinolin-2-yl)propan-2-one from first principles. These methods offer insights into the molecule's geometry, vibrational frequencies, and electronic characteristics.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become a principal tool for the computational study of quinoline (B57606) derivatives due to its balance of accuracy and computational cost. rsc.orgnih.gov DFT methods are instrumental in optimizing molecular structures and predicting a variety of properties. rsc.org
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For quinoline derivatives, hybrid functionals are often employed as they incorporate a portion of the exact Hartree-Fock exchange, which can improve the description of electronic properties.
A common choice for studying similar quinoline systems is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. acs.orguss.clresearchgate.net This functional has demonstrated reliability in predicting the geometric parameters and vibrational frequencies of related compounds. rsc.org Other hybrid functionals like CAM-B3LYP and M06-2X have also been utilized for comparative analysis in the study of analogous molecules. acs.orguss.cl
The selection of the basis set is equally critical. The Pople-style basis sets, such as 6-31G* and the more extensive 6-311G(d,p), are frequently used. acs.orguss.clresearchgate.net The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron distribution in aromatic systems like quinoline. For a molecule like this compound, a combination such as B3LYP/6-311G(d,p) would be expected to provide a robust theoretical model for its ground-state properties. acs.orguss.cl
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G* | Geometry optimization, vibrational frequencies |
| B3LYP | 6-311G(d,p) | More accurate electronic properties, NMR shifts |
| CAM-B3LYP | 6-311G(d,p) | Charge-transfer excitations, long-range interactions |
| M06-2X | 6-311G(d,p) | Non-covalent interactions, thermochemistry |
This table is illustrative and based on computational studies of analogous quinoline derivatives.
The surrounding medium can significantly influence the properties of a molecule. Computational models can account for solvent effects, providing a more realistic prediction of behavior in solution. The Polarizable Continuum Model (PCM) is a widely used method to simulate the presence of a solvent.
For quinoline derivatives, studies have shown that solvent polarity can affect both molecular geometry and electronic properties. acs.orguss.cl For instance, the dipole moment of a molecule is expected to increase in a more polar solvent due to stabilization of charge separation. In the case of a related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, experimental NMR chemical shifts were recorded in deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆), indicating the importance of considering solvent effects in spectroscopic predictions. acs.orguss.cl Theoretical calculations incorporating these solvents would likely show variations in bond lengths, bond angles, and electronic transition energies compared to gas-phase calculations.
Ab Initio and Semi-Empirical Methods
While DFT is prevalent, other computational methods also offer valuable insights.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. scribd.comquora.comnumberanalytics.com HF theory provides a foundational understanding of the electronic structure, while MP2 incorporates electron correlation, leading to more accurate energy predictions. numberanalytics.com However, the high computational cost of these methods often limits their application to smaller systems. scribd.com
Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametrized Model 3), utilize parameters derived from experimental data to simplify calculations. numberanalytics.com This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems. numberanalytics.com However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules under investigation. numberanalytics.com For a rapid conformational analysis or initial screening of this compound, semi-empirical methods could be a viable starting point.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Vibrational Dynamics
While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov By solving Newton's equations of motion, MD simulations can explore the conformational landscape and vibrational dynamics of this compound. nih.govnih.gov
MD simulations are particularly useful for understanding how the propan-2-one side chain moves relative to the quinoline ring system. This can reveal the most stable conformations and the energy barriers between them. Such simulations have been applied to other quinoline derivatives to study their interactions with biological targets or their behavior in different environments. nih.govnih.govacs.org For this compound, an MD simulation could provide insights into its flexibility and how it might adapt its shape to fit into a binding pocket of a protein.
Electronic Structure and Bonding Analysis
Understanding the electronic structure is key to predicting the reactivity and spectroscopic properties of this compound. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common starting point. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.
For quinoline derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring system, while the LUMO is also a π*-orbital. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and the wavelength of the lowest-energy electronic transition. rsc.orguantwerpen.be
Natural Bond Orbital (NBO) analysis can provide a more detailed picture of the bonding within the molecule. uantwerpen.be This method analyzes the electron density to describe the bonding in terms of localized orbitals, revealing hyperconjugative interactions and charge distribution. For this compound, NBO analysis could quantify the electron-donating effect of the methyl group and the electron-withdrawing nature of the propan-2-one substituent, and how these influence the electronic character of the quinoline ring.
| Analysis Method | Information Gained | Relevance to this compound |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, regions of electron density for reaction | Predicts reactivity and electronic transition energies |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, hyperconjugative interactions, bond orders | Elucidates substituent effects and intramolecular bonding |
| Molecular Electrostatic Potential (MEP) Map | Regions of positive and negative electrostatic potential | Identifies sites for electrophilic and nucleophilic attack |
This table is illustrative and based on computational studies of analogous quinoline derivatives.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. growingscience.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates higher reactivity and a greater propensity for the molecule to undergo chemical reactions. researchgate.net The HOMO-LUMO gap is also instrumental in predicting the electronic absorption spectra of a molecule, as it corresponds to the lowest energy electronic excitation. nih.govfrontiersin.org
For this compound, a Density Functional Theory (DFT) calculation, for instance at the B3LYP/6-311G(d,p) level, would be used to optimize the molecular geometry and calculate the energies of the frontier orbitals. researchgate.net These calculations would reveal the distribution of electron density in the HOMO and LUMO, identifying the likely sites for nucleophilic and electrophilic attack.
Illustrative Data Table for FMO Analysis The following table exemplifies the kind of data a DFT calculation would provide for this compound. The values are hypothetical and for illustrative purposes only.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | 4.70 | Indicates molecular reactivity and stability. |
Natural Bond Orbital (NBO) Analysis and Conjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a molecule into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. nih.govacs.org This analysis provides detailed information on the electron density distribution, atomic charges, and the nature of bonding.
For this compound, NBO analysis would reveal the hybridization of atomic orbitals and the charge distribution across the quinoline ring and the propanone side chain. It would quantify the conjugative interactions between the π-orbitals of the aromatic system and the carbonyl group, providing insight into the electronic communication within the molecule.
Illustrative Data Table for NBO Analysis This table shows representative donor-acceptor interactions and their stabilization energies that could be identified for this compound. The data is hypothetical.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C5-C6) | π(C7-C8) | 20.5 |
| π(C=O) | π(C2-N1) | 5.2 |
| LP(N1) | π*(C2-C3) | 15.8 |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Bonding Insights
The Electron Localization Function (ELF) is a theoretical tool used to visualize regions of high electron localization in a molecule. scirp.org It provides a chemically intuitive map of electron pair probability, clearly distinguishing core electrons, covalent bonds, and lone pairs. scirp.org ELF values range from 0 to 1, where a value close to 1 indicates high electron localization, characteristic of covalent bonds or lone pairs, and a value of 0.5 corresponds to a uniform electron gas-like distribution. scirp.org
Similarly, the Localized Orbital Locator (LOL) provides insights into bonding by identifying regions with high kinetic energy density, which are typically found between electron pairs. Both ELF and LOL analyses offer a faithful visualization of chemical bonding that goes beyond simple line-bond drawings.
For this compound, an ELF or LOL analysis would generate 3D isosurface maps. These maps would visually confirm the covalent bonds within the quinoline and propanone moieties, show the location of the nitrogen lone pair, and illustrate the delocalized π-system of the aromatic rings. Such an analysis is particularly useful for understanding the nuances of chemical bonding in complex heterocyclic systems.
Prediction of Spectroscopic Properties from Theoretical Models (e.g., Vibrational Frequencies, Electronic Spectra)
Computational chemistry allows for the accurate prediction of spectroscopic properties. By calculating the second derivatives of energy with respect to atomic positions, one can determine the vibrational frequencies of a molecule. These theoretical frequencies correspond to the peaks observed in an experimental Infrared (IR) and Raman spectrum. Comparing calculated and experimental spectra helps in the assignment of vibrational modes to specific bonds or functional groups.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. growingscience.com It calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis spectrum, which can then be compared with experimental data to understand the electronic structure and chromophores within the molecule. researchgate.net
For this compound, these theoretical calculations would predict its characteristic IR absorption bands (e.g., C=O stretch, C=N stretch, aromatic C-H stretches) and its UV-Vis absorption maxima (λ_max), providing a theoretical fingerprint of the molecule.
Illustrative Data Table for Predicted Vibrational Frequencies This table is an example of how theoretical vibrational frequencies for this compound would be presented and compared to hypothetical experimental data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1715 | 1710 |
| Aromatic C=C Stretch | 1605 | 1600 |
| C-N Stretch | 1350 | 1345 |
| CH₃ Rock | 1120 | 1118 |
Quantitative Structure-Activity Relationship (QSAR) Parameter Derivation from Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The "structure" is represented by a set of numerical values called molecular descriptors, which quantify various physicochemical properties of the molecules.
These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. By developing a QSAR model, one can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening.
A QSAR study involving this compound would first require calculating a wide range of its molecular descriptors. These descriptors would then be used, along with those from a series of structurally related quinoline derivatives with known biological activity, to build a predictive model. Such a model could elucidate which properties are most important for the observed activity.
Molecular Docking Studies for Elucidating Binding Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). It is a cornerstone of structure-based drug design. The method involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.
The results of a docking study provide crucial information about the binding mode, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking) between the ligand and the receptor's amino acid residues, and a prediction of the binding affinity (docking score). This information is invaluable for understanding the mechanism of action and for designing new ligands with improved binding and selectivity.
If this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking would be used to predict how it fits into the enzyme's active site. The simulation would identify the specific amino acids it interacts with and provide a rational basis for its potential inhibitory activity.
Illustrative Data Table for Molecular Docking Results This table exemplifies the output of a molecular docking study for this compound with a hypothetical protein target.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | Leu83 | Hydrogen Bond (with C=O) |
| Val35 | Hydrophobic | ||
| Phe145 | π-π Stacking (with quinoline ring) |
Spectroscopic and Advanced Characterization Techniques for 1 4 Methylquinolin 2 Yl Propan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in a molecule. For 1-(4-Methylquinolin-2-yl)propan-2-one, distinct signals are expected for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the methyl and methylene (B1212753) groups.
The aromatic region (typically δ 7.0-9.0 ppm) would show a set of signals corresponding to the five protons on the quinoline ring system. Based on data for 4-methylquinoline (B147181), the proton at the C3 position is expected to appear as a singlet around δ 7.2 ppm. chemicalbook.com The other four protons on the benzo- part of the ring (H5, H6, H7, H8) would appear as a complex pattern of doublets and triplets between δ 7.5 and 8.2 ppm. chemicalbook.com
In the aliphatic region, three distinct singlets are predicted.
A singlet for the three protons of the ketone's methyl group (-C(=O)CH₃) would likely appear around δ 2.2-2.4 ppm.
A singlet for the two protons of the methylene bridge (-CH₂-) connecting the ring to the carbonyl group is expected around δ 4.0-4.3 ppm.
A singlet for the three protons of the methyl group at the C4 position on the quinoline ring (-CH₃) would appear further upfield, typically around δ 2.7 ppm. chemicalbook.com
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~8.2-7.5 | m | 4H | Quinoline H5, H6, H7, H8 |
| ~7.2 | s | 1H | Quinoline H3 |
| ~4.2 | s | 2H | -CH₂-CO- |
| ~2.7 | s | 3H | Ring -CH₃ |
| ~2.3 | s | 3H | -CO-CH₃ |
s = singlet, m = multiplet
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, a total of 13 unique carbon signals are expected.
The most downfield signal would be that of the carbonyl carbon (C=O) of the ketone, anticipated in the δ 200-210 ppm range. nih.gov The nine carbon atoms of the 4-methylquinoline ring would produce signals in the aromatic region (δ 115-160 ppm). The quaternary carbons, such as C2, C4, C4a, and C8a, would have distinct chemical shifts from the carbons bearing hydrogen atoms. In the related 4-methylquinolin-2(1H)-one, the ring carbons resonate in a range from δ 116 to 149 ppm. rsc.org The signal for the carbon atom at the C2 position, being attached to both the nitrogen and the electron-withdrawing side chain, would be significantly downfield.
The three aliphatic carbons would appear in the upfield region (δ 15-50 ppm). The methyl carbon of the ketone (-COCH₃) is expected around δ 30 ppm, the methylene carbon (-CH₂-) around δ 45-50 ppm, and the C4-methyl carbon would be the most upfield, likely around δ 19 ppm. rsc.org
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~205 | C=O |
| ~115-160 | Quinoline Ring Carbons (9 signals) |
| ~48 | -CH₂-CO- |
| ~30 | -CO-CH₃ |
| ~19 | Ring -CH₃ |
While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are often necessary for unambiguous assignment of all proton and carbon signals, especially in complex molecules like quinoline derivatives. researchgate.netunirioja.es
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships within the molecule. It would clearly show the correlations between the coupled protons on the benzo- portion of the quinoline ring (H5 through H8), confirming their relative positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the quaternary (non-protonated) carbons and for piecing the entire molecular structure together. For instance, it would show a correlation from the methylene protons (-CH₂-) to the C2 carbon of the quinoline ring and the carbonyl carbon (C=O), confirming the attachment of the side chain at the C2 position. It would also show correlations from the C4-methyl protons to the C3, C4, and C4a carbons, confirming the position of the methyl group.
These advanced techniques, used in concert, provide an irrefutable and detailed picture of the molecular structure of this compound.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound. The UV-Vis spectrum of a molecule reveals the wavelengths of light absorbed, which correspond to the energy required to promote electrons to higher energy orbitals.
The absorption spectrum of molecules containing a carbonyl (C=O) group, such as the propan-2-one moiety in the target compound, often displays a weak absorbance at approximately 300 nm. masterorganicchemistry.com This is attributed to the transition of a non-bonding electron to a π* anti-bonding orbital (n→π). masterorganicchemistry.com These transitions are characteristically weaker than π→π transitions. masterorganicchemistry.com When a carbonyl group is conjugated with C-C π bonds, the absorption maximum (λmax) shifts to a longer wavelength. masterorganicchemistry.com For quinoline derivatives, the electronic absorption spectra are characterized by multiple bands in the UV-Vis region, which are due to π → π* and n → π* electronic transitions within the quinoline ring system.
Table 1: Representative UV-Vis Absorption Data for a Quinoline Derivative Data for a related quinoline derivative, as specific data for this compound was not available in the searched sources.
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |
|---|---|---|
| ~275 nm | Weak | n→π* |
| <200 nm | Strong | π→π* |
Luminescence and Fluorescence Spectroscopy for Quantum Yield and Sensing Applications
Luminescence and fluorescence spectroscopy are powerful tools for investigating the emission of light from excited electronic states. The fluorescence quantum yield (ΦF) is a crucial parameter that quantifies the efficiency of the fluorescence process. depaul.edu It can be determined using either absolute or relative comparative methods. depaul.edu
Quinoline and its derivatives are known for their fluorescent properties, making them valuable in various applications, including the development of chemical sensors. depaul.edunih.gov The sensitivity of their fluorescence to the surrounding environment, such as solvent polarity and the presence of analytes, allows for their use as probes. For instance, the interaction of quinoline compounds with metal ions can lead to significant changes in fluorescence, a phenomenon known as chelation-enhanced fluorescence or fluorescence quenching. While specific studies on the quantum yield and sensing applications of this compound were not found, the broader family of quinolinone derivatives has been investigated for their potential as photocatalysts, with fluorescence quantum yields being a key parameter in these assessments. depaul.edu The quantum yields for various organic compounds can range widely, from 0.00079 to 0.35. chalmers.se
Diffraction Techniques for Solid-State Structure Determination
Single crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure for this compound is not detailed in the provided search results, extensive research has been conducted on similar quinoline derivatives. For example, the crystal structure of 1-(4-phenylquinolin-2-yl)propan-1-one has been solved and refined using single-crystal XRD. nih.govacs.org In such analyses, diffraction data is collected, and the structure is solved using methods like intrinsic phasing and refined through full-matrix least-squares techniques. nih.govacs.org These studies reveal detailed information about the planarity of the quinoline ring and the torsion angles between different parts of the molecule. nih.gov Similarly, the crystal structures of other propan-1-one derivatives have been elucidated, providing insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net
Powder X-ray diffraction (pXRD) is an essential technique for characterizing polycrystalline materials. It is used to identify crystalline phases, determine unit cell parameters, and assess sample purity. cambridge.orgcambridge.orgmdpi.com The resulting diffraction pattern serves as a unique fingerprint for a crystalline solid. mdpi.com
For quinoline derivatives, pXRD is used to confirm the crystalline nature of synthesized compounds and to identify different polymorphic forms, which can have distinct physical properties. cambridge.orgmdpi.comyoutube.com The analysis involves indexing the diffraction peaks to determine the crystal system and space group. cambridge.org For instance, various quinoline derivatives have been characterized by pXRD, revealing their crystal systems to be monoclinic or orthorhombic. nih.govcambridge.orgcambridge.org The sharpness of the diffraction peaks in a pXRD pattern can also provide qualitative information about the crystallite size. mdpi.com
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a fundamental analytical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) provides exceptionally accurate mass measurements, enabling the determination of the elemental composition of a molecule.
For a compound like this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₃NO. The mass spectrum of the related compound, 4-methylquinoline, shows a prominent molecular ion peak. nih.gov The fragmentation of the parent molecule provides structural information. For instance, in the GC-MS analysis of 4-methylquinolin-2-ol (B1212852) (a tautomer of 4-methylquinolin-2(1H)-one), the top five peaks in the mass spectrum provide a characteristic fingerprint for the compound. nih.gov Analysis of related quinoline structures helps predict the fragmentation pathways, which often involve cleavages at the bonds adjacent to the quinoline ring and within the side chain.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Description | Calculated m/z |
|---|---|---|
| [C₁₃H₁₄NO]⁺ | Protonated Molecule ([M+H]⁺) | 200.1070 |
| [C₁₃H₁₃NNaO]⁺ | Sodium Adduct ([M+Na]⁺) | 222.0889 |
| [C₁₃H₁₃KNO]⁺ | Potassium Adduct ([M+K]⁺) | 238.0628 |
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))
Thermal analysis techniques are crucial for determining the stability of a compound at different temperatures and for observing phase transitions such as melting and decomposition. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program.
In a typical TGA analysis, a sample of this compound would be heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting TGA curve would plot the percentage of mass loss against temperature. A stable compound will show a plateau in the TGA curve until the onset of decomposition, at which point a significant mass loss will be observed. For instance, studies on similar heterocyclic compounds have shown thermal stability up to certain temperatures, followed by distinct decomposition stages.
The DTA curve, often recorded simultaneously with the TGA, provides complementary information. An endothermic peak in the DTA curve typically corresponds to a melting point, while exothermic peaks usually indicate decomposition or other chemical reactions. For a crystalline solid like this compound, a sharp endothermic peak would be expected at its melting point. The combination of TGA and DTA offers a comprehensive thermal profile of the compound.
Applications in Organic Synthesis and Functional Materials
Utility as a Synthetic Building Block for Complex Molecules
1-(4-Methylquinolin-2-yl)propan-2-one serves as a valuable starting material for the construction of more intricate molecular architectures. The ketone functionality is a key reactive site, enabling a variety of transformations to build complexity. rsc.org For instance, the propan-2-one moiety can participate in condensation reactions, alkylations, and other carbon-carbon bond-forming reactions to elaborate the side chain.
The synthesis of this building block can be achieved through methods like the Friedländer annulation, a classic and efficient protocol for quinoline (B57606) synthesis. nih.govresearchgate.net This reaction typically involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, such as an α-diketone. For example, 1-(4-phenylquinolin-2-yl)propan-1-one has been synthesized by reacting 2-aminobenzophenone (B122507) with pentan-2,3-dione. nih.govacs.orgnih.gov
Catalytic Transformations Involving this compound or its Derivatives
While direct catalytic transformations involving this compound are not extensively documented in the provided results, the broader class of quinoline derivatives readily participates in various catalytic processes. These reactions often focus on the modification of the quinoline ring or functional groups attached to it.
For instance, copper-catalyzed reactions are widely employed for the synthesis and functionalization of quinazolines, which can be conceptually related to quinoline systems. nih.govnih.gov Similarly, palladium-catalyzed cross-coupling reactions are instrumental in creating complex quinoline and quinazoline (B50416) derivatives. slideshare.net The principles of these catalytic systems could potentially be applied to derivatives of this compound to achieve novel transformations.
Integration into Advanced Heterocyclic Systems (e.g., Dihydroquinolines, Quinazolines, Acridinones)
The structural framework of this compound provides a foundation for the synthesis of more complex, fused heterocyclic systems.
Dihydroquinolines: The quinoline core can be reduced to form dihydroquinolines. For example, quinolin-2(1H)-ones can be selectively reduced to 3,4-dihydroquinolin-2(1H)-ones. organic-chemistry.org Various methods for synthesizing dihydroquinolines exist, including hydrazine-catalyzed ring-closing carbonyl-olefin metathesis and transition-metal-free cascade cyclizations. nih.govrsc.org These approaches could be adapted to derivatives of this compound.
Quinazolines: Quinazolines are another important class of N-heterocycles that can be accessed from quinoline-related precursors. rsc.org The synthesis of quinazolines often involves multicomponent reactions or cyclization of appropriately substituted anilines or benzophenones. nih.govopenmedicinalchemistryjournal.comacs.org While a direct conversion of this compound to a quinazoline is not straightforward, its derivatives could potentially be used in such synthetic strategies.
Acridinones: Acridinones represent a further extension of the heterocyclic system. Their synthesis can be achieved from precursors containing a diarylamine moiety, which could be constructed using the quinoline nitrogen of a this compound derivative. youtube.comnih.gov
Potential in Functional Materials (e.g., as Ligands for Metal Complexes, Fluorescence Probes)
The inherent properties of the quinoline ring system make this compound and its derivatives attractive candidates for applications in functional materials.
Ligands for Metal Complexes: The nitrogen atom in the quinoline ring and the oxygen atom of the ketone can act as donor atoms, allowing the molecule to function as a ligand for metal ions. The resulting metal complexes can exhibit interesting catalytic, electronic, or magnetic properties. For example, Schiff base ligands derived from quinoline aldehydes have been used to synthesize copper(II), cobalt(II), and nickel(II) complexes with potential biological applications. orientjchem.org Derivatives of this compound could be modified to create novel ligands with specific coordination properties.
Fluorescence Probes: Quinoline and its derivatives are known for their fluorescent properties. researchgate.net These properties can be tuned by modifying the substituents on the quinoline ring. This makes them promising candidates for the development of fluorescence probes for the detection of various analytes. For instance, a quinoline-appended acridine (B1665455) derivative has been developed as a "turn-off" fluorescence sensor for picric acid. nih.gov The electronic structure of this compound suggests that it or its derivatives could be explored for similar sensing applications.
Mechanistic Insights into Biological Interactions and Structure Activity Relationships Sar
Molecular Interaction Mechanisms with Biomolecules
The way a molecule like 1-(4-methylquinolin-2-yl)propan-2-one interacts with biological targets such as DNA and enzymes dictates its pharmacological effect. These interactions are governed by the molecule's three-dimensional structure and chemical properties.
The interaction between small molecules and DNA is a cornerstone of many anticancer and antimicrobial therapies. Molecules can bind to DNA through several modes, including groove binding and intercalation. Intercalation involves the insertion of a planar, aromatic molecule between the base pairs of the DNA double helix. This process can lead to significant structural changes in the DNA, such as unwinding and elongation of the helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. biorxiv.org
For many planar heterocyclic compounds, the mechanism of DNA interaction often begins with binding to one of the DNA grooves (major or minor), followed by a transition to the more stable and cytotoxic intercalated state. rsc.org The specific binding mode and affinity are influenced by the molecule's structure. For instance, studies on the natural product palmatine, a tetracyclic alkaloid, have shown that intercalation is its dominant binding mode with DNA, with a calculated binding free energy significantly more favorable than groove binding. biorxiv.org Similarly, research on 4-methoxypyrrolic natural products like tambjamine E and prodigiosin (B1679158) suggests an intercalative binding mode with a preference for AT-rich sites within the DNA helix. nih.gov
While direct experimental data on the DNA binding mode of this compound is not specified, the planar nature of its 4-methylquinoline (B147181) ring suggests a potential for intercalative binding. The substituents on the quinoline (B57606) ring would further modulate this interaction.
Table 1: Comparison of DNA Binding Modes and Structural Impact
| Binding Mode | Typical Interacting Molecule | Effect on DNA Structure | Example Binding Energy (ΔG) |
|---|---|---|---|
| Intercalation | Palmatine | Elongation and unwinding of the helix; increased rise and decreased twist. biorxiv.org | -10.3 kcal/mol biorxiv.org |
| Minor Groove Binding | Palmatine | Minimal structural perturbation; rise and twist values similar to unbound DNA. biorxiv.org | -5.4 kcal/mol biorxiv.org |
| Minor Groove to Intercalation | Methylated Phenanthroline Derivatives | Initial groove binding followed by transition to intercalation, which is the cytotoxic step. rsc.org | Not specified |
This table provides illustrative data from compounds related to the quinoline family to demonstrate the principles of DNA interaction.
Quinoline and its derivatives are known to interact with a variety of enzymes that are critical for cell function and proliferation. These enzymes include kinases, which are involved in signaling pathways, and topoisomerases, which manage DNA topology during replication.
Structure-activity relationship (SAR) studies on various quinazoline (B50416) derivatives have identified them as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com The binding of these inhibitors to the kinase domain of the receptor blocks its signaling function, which is often overactive in cancer cells. The affinity and selectivity of these compounds are highly dependent on the substituents at various positions of the quinazoline core. mdpi.com For example, the introduction of a thiophene-2-ylmethanamine at the C-4 position of the quinazoline ring was explored to increase conformational flexibility and activity. mdpi.com
Similarly, other heterocyclic structures have been designed as selective inhibitors for enzymes like Lysine Specific Demethylase 1 (LSD1), an important target in oncology. nih.gov These inhibitors function by binding to the enzyme's active site, preventing it from carrying out its biological function. The design of these molecules often involves a detailed analysis of the binding site to optimize interactions. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
SAR studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's activity and selectivity. By systematically modifying a molecule's structure, researchers can identify key chemical features responsible for its biological effects.
The substituents on the quinoline ring play a critical role in defining the biological activity of the compound, including its ability to induce apoptosis (programmed cell death) or cause cell cycle arrest. SAR studies on 4-anilino-quinazoline derivatives, for instance, have shown that small, lipophilic substituents like fluorine or chlorine on the aniline (B41778) moiety can enhance inhibitory activity against EGFR. mdpi.com
Research on pyridine (B92270) derivatives has demonstrated that increasing the number of methoxy (B1213986) (OMe) groups on the structure can significantly decrease the IC₅₀ value, indicating higher antiproliferative potency. mdpi.com This highlights that even subtle changes to the number and position of functional groups can have a dramatic impact on a molecule's ability to interfere with cancer cell growth. The general principle is that the selection of molecular structures is key to developing pharmacologically active agents that can inhibit cancer cell proliferation. mdpi.com
The binding of a molecule to its biological target is governed by a combination of electronic and steric factors. The distribution of electrons within the molecule (electronic factors) and its size and shape (steric factors) must be complementary to the binding site for a strong interaction to occur.
Computational studies on quinoline derivatives have shown that the π-electron density on the nitrogen atom of the quinoline ring is a dominant factor in determining the molecule's ability to interact with biological targets like haematin. nih.gov Furthermore, research on quinazoline-based EGFR inhibitors indicates that electron-donating groups at the 6 and 7 positions of the quinazoline core can increase the compound's activity. mdpi.com In contrast, methylation at certain positions can create steric hindrance that may prevent a transition from a less effective binding mode to a more cytotoxic one, as seen in studies of phenanthroline derivatives interacting with DNA. rsc.org These findings underscore the delicate balance of electronic and steric properties required for potent biological activity.
Biocatalytic and Enzymatic Transformations of Quinoline Derivatives
Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional synthetic methods. Enzymes like monoamine oxidases (MAO-N) and horseradish peroxidase (HRP) have been successfully used for the synthesis of quinoline and 2-quinolone derivatives. nih.govacs.org
Specifically, whole cells and purified MAO-N enzymes can effectively catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding aromatic quinoline structures. nih.gov Computational studies suggest that this transformation is influenced by both the steric and electronic properties of the substrate. acs.org Other enzymatic strategies include the use of α-amylase to catalyze the synthesis of substituted quinolines through one-pot domino reactions. researchgate.netdntb.gov.ua These biocatalytic methods operate under mild conditions and provide a powerful route to access diverse quinoline derivatives. nih.govresearchgate.net
Table 2: Enzymes in Quinoline Synthesis
| Enzyme | Reaction Type | Substrate Example | Product |
|---|---|---|---|
| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | 1,2,3,4-Tetrahydroquinolines (THQs) | Quinoline Derivatives nih.gov |
| Horseradish Peroxidase (HRP) | Annulation/Aromatization | N-cyclopropyl-N-alkylanilines | 2-Quinolone Compounds acs.org |
| α-Amylase | Domino Aza-Michael/Aldol (B89426)/Aromatization | 2-Nitrobenzaldehydes | Substituted Quinolines researchgate.netdntb.gov.ua |
This table summarizes enzymatic methods used for the synthesis of the quinoline core, illustrating the potential for biocatalytic modification of related structures.
Site-Selective Oxidation Mechanisms Mediated by Enzymes (e.g., Dioxygenases)
Dioxygenases are enzymes that play a critical role in the metabolism of aromatic compounds by catalyzing the incorporation of both atoms of molecular oxygen into a substrate. In the context of quinoline and its derivatives, bacterial dioxygenases such as toluene (B28343) dioxygenase (TDO), naphthalene (B1677914) dioxygenase (NDO), and biphenyl (B1667301) dioxygenase (BPDO) are known to initiate the degradation pathway through site-selective oxidation. nih.gov
The oxidation of the quinoline scaffold by these enzymes typically occurs on the carbocyclic (benzene) ring, leading to the formation of cis-dihydrodiols. nih.gov For the specific compound This compound , while direct experimental data on its oxidation by dioxygenases is scarce, predictions can be made based on studies of similar substituted quinolines. The electronic properties of the quinoline ring system, which is generally electron-deficient, make the carbocyclic ring more susceptible to electrophilic attack by the activated oxygen species of the dioxygenase.
The regioselectivity of the hydroxylation is influenced by the substituents on the quinoline ring. The methyl group at the C4-position and the propan-2-one group at the C2-position of This compound would sterically and electronically influence the orientation of the substrate within the enzyme's active site. Molecular docking studies on quinoline substrates with TDO have revealed that interactions such as edge-to-face stacking with aromatic amino acid residues are crucial for positioning the substrate for stereoselective cis-dihydroxylation. nih.gov It is therefore hypothesized that the enzymatic oxidation of This compound would yield specific cis-dihydrodiol metabolites, with the precise location of the hydroxyl groups being determined by the interplay of these substituent effects.
Enzyme-Mediated Synthesis Pathways for Quinoline and Derivatives (e.g., Monoamine Oxidase, Horseradish Peroxidase, α-Amylase)
The use of enzymes in the synthesis of quinoline derivatives offers a green and efficient alternative to traditional chemical methods.
Monoamine Oxidase (MAO): Monoamine oxidases are flavin-dependent enzymes that have been repurposed for biocatalytic applications beyond their physiological role in neurotransmitter metabolism. Specifically, MAO-N variants have demonstrated the ability to catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to produce the corresponding quinoline derivatives. nih.govcijournal.ru The catalytic cycle is thought to begin with the abstraction of a hydride from the methylene (B1212753) group adjacent to the nitrogen atom in the THQ substrate by the FAD cofactor. nih.gov The efficiency of this biotransformation is sensitive to both the steric and electronic properties of the substituents on the THQ ring. nih.govcijournal.ru While the direct enzymatic synthesis of This compound via this method has not been explicitly reported, this pathway presents a plausible route from a suitably substituted THQ precursor. Furthermore, quinoline derivatives themselves are known to act as inhibitors of MAO, and their potency is highly dependent on the substitution pattern. rsc.orgnih.govmdpi.com
Horseradish Peroxidase (HRP): Horseradish peroxidase is a versatile heme-containing enzyme that utilizes hydrogen peroxide to oxidize a wide array of substrates. HRP has been successfully employed in the synthesis of quinoline and 2-quinolone structures through various oxidative reactions. nih.govcijournal.ru A proposed mechanism for HRP-catalyzed synthesis involves a single electron transfer (SET) from the substrate to the activated enzyme, generating a radical intermediate that can undergo further reactions such as cyclization and aromatization to form the quinoline core. nih.gov For instance, HRP can catalyze the formation of quinolones from N-cyclopropyl-N-alkylanilines. nih.gov Although a direct HRP-catalyzed synthesis of This compound is not documented, the broad substrate specificity of HRP suggests its potential utility in synthetic strategies leading to this compound, possibly through the polymerization of quinoline precursors. frontiersin.orgbldpharm.com
α-Amylase: While not involved in the synthesis of quinolines, α-amylase is a significant target for quinoline-based inhibitors. α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.govnih.gov The inhibitory activity of quinoline derivatives against α-amylase is strongly dependent on their molecular structure. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoline scaffold are critical for effective inhibition. nih.govnih.govnih.gov For example, studies on quinoline-triazole hybrids have shown that the presence of electron-withdrawing groups on an appended aryl ring can significantly enhance the inhibitory potency. nih.gov The potential of This compound as an α-amylase inhibitor would therefore be contingent on how its specific structural motifs interact with the active or allosteric sites of the enzyme.
| Enzyme | Potential Interaction with this compound |
| Dioxygenases | Site-selective oxidation of the carbocyclic ring to form cis-dihydrodiols. |
| Monoamine Oxidase | Potential for synthesis from a THQ precursor; potential as an inhibitor. |
| Horseradish Peroxidase | Potential for use in synthetic pathways leading to the compound. |
| α-Amylase | Potential as an inhibitor, with activity dependent on structural features. |
Rational Design Principles and Strategies for Modifying Molecular Functionality
The quinoline scaffold is considered a "privileged" structure in medicinal chemistry, as it can be functionalized to interact with a wide range of biological targets. nih.govacs.org Rational design strategies are therefore employed to modify the functionality of quinoline derivatives like This compound to enhance their therapeutic potential.
Key strategies for the molecular modification of this compound include:
Modification of Substituents: The biological activity of quinoline derivatives can be finely tuned by altering the substituents on the ring system. For This compound , modifications could be made to the methyl group at the C4 position or the propan-2-one side chain at the C2 position. For example, replacing the methyl group with other alkyl or functional groups could modulate the compound's lipophilicity and steric profile, thereby affecting its binding to target enzymes.
Molecular Hybridization: This approach involves covalently linking the quinoline scaffold to another pharmacophore to create a hybrid molecule with potentially synergistic or novel biological activities. This has been a successful strategy in the development of new antimalarial and anticancer agents. rsc.org The propan-2-one moiety of This compound could serve as a handle for conjugation with other bioactive molecules.
Scaffold Modification: Altering the core quinoline structure itself, for instance, through skeletal editing, can lead to novel heterocyclic systems with different biological properties. researchgate.net This advanced strategy allows for the exploration of new chemical space around the quinoline framework.
Computational Modeling: In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are integral to modern drug design. researchgate.net These methods can be used to predict how modifications to the structure of This compound would affect its interaction with a specific biological target, thereby guiding the synthesis of more potent and selective analogues.
By systematically applying these rational design principles, the molecular functionality of This compound can be strategically modified to optimize its biological activity for various therapeutic applications.
| Design Strategy | Potential Application to this compound |
| Substitution Modification | Altering the methyl or propan-2-one groups to enhance target binding. |
| Molecular Hybridization | Conjugating with other pharmacophores via the propan-2-one linker. |
| Scaffold Modification | Creating novel heterocyclic systems through skeletal editing of the quinoline core. |
| Computational Modeling | Predicting the biological activity of designed analogues to guide synthesis. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Methylquinolin-2-yl)propan-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 4-methylquinoline reacts with a propan-2-one derivative under acidic catalysis. Optimization includes controlling stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to quinoline) and using anhydrous conditions to minimize side reactions. Temperature modulation (60–80°C) and Lewis acids like AlCl₃ may enhance regioselectivity . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification.
Q. How should researchers approach structural characterization of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the methylquinoline moiety (aromatic protons at δ 7.5–8.5 ppm) and propan-2-one carbonyl (δ ~205 ppm in -NMR). IR spectroscopy should show a strong C=O stretch at ~1700 cm.
- Crystallography : For X-ray analysis, employ SHELXL for refinement . Key parameters include resolving thermal motion artifacts in the quinoline ring and verifying bond angles around the ketone group.
Q. What solvents and storage conditions are optimal for stabilizing this compound in laboratory settings?
- Methodological Answer : The compound is stable in anhydrous DMSO or dichloromethane at –20°C. Avoid prolonged exposure to light or humidity, as the quinoline ring may undergo photodegradation or hydrolysis. Regularly monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or crystallographic bond lengths)?
- Methodological Answer :
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data. Adjust for solvent effects using PCM models.
- Crystallographic Refinement : If bond lengths deviate >0.02 Å from predictions, re-examine data for twinning or disorder using SHELXL's TWIN/BASF commands .
Q. What strategies are effective in mitigating side reactions during functionalization of this compound for drug discovery?
- Methodological Answer :
- Selective Functionalization : Protect the ketone group as a ketal before introducing substituents to the quinoline ring. Monitor reaction progress with TLC or LC-MS to detect intermediates.
- Catalytic Optimization : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres to preserve the quinoline scaffold .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Crystallization Screens : Use vapor diffusion with mixed solvents (e.g., ethanol/water) to enhance nucleation. If crystals are microcrystalline, switch to synchrotron radiation for high-resolution data collection.
- Data Processing : Apply SHELXD for phase problem resolution and SHELXE for density modification in cases of weak diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
